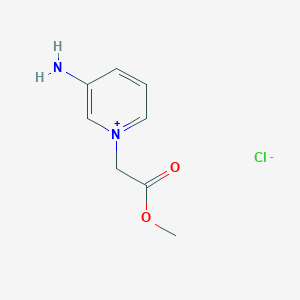
3-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium chloride: is a chemical compound with the molecular formula C₈H₁₁ClN₂O₂. It is a pyridinium salt, which is a class of compounds known for their diverse applications in various fields, including pharmaceuticals, materials science, and chemical research. This compound is characterized by the presence of an amino group, a methoxy group, and a pyridinium ion, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium chloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-aminopyridine and 2-methoxyacetic acid.
Formation of Intermediate: The reaction between 3-aminopyridine and 2-methoxyacetic acid under controlled conditions leads to the formation of an intermediate compound.
Quaternization: The intermediate compound undergoes quaternization with a suitable alkylating agent, such as methyl chloride, to form the pyridinium salt.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino and methoxy groups in the compound can participate in substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides, nucleophiles like amines or thiols; reactions are conducted under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyridinium salts.
Scientific Research Applications
3-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including ionic liquids and catalysts.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. The exact mechanism varies based on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Similar Compounds
3-Aminopyridine: A simpler analog with similar reactivity but lacking the methoxy and oxoethyl groups.
1-Methylpyridinium chloride: A related pyridinium salt with a methyl group instead of the amino and methoxy groups.
2-Methoxy-1-(2-oxoethyl)pyridinium chloride: A compound with similar functional groups but different substitution patterns.
Uniqueness
3-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium chloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and methoxy groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C8H11ClN2O2 |
|---|---|
Molecular Weight |
202.64 g/mol |
IUPAC Name |
methyl 2-(3-aminopyridin-1-ium-1-yl)acetate;chloride |
InChI |
InChI=1S/C8H11N2O2.ClH/c1-12-8(11)6-10-4-2-3-7(9)5-10;/h2-5H,6,9H2,1H3;1H/q+1;/p-1 |
InChI Key |
LYUWAQYSPXTYEI-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C[N+]1=CC=CC(=C1)N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


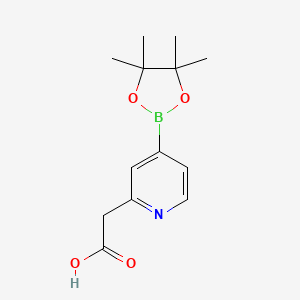
![5-Methoxybenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13670371.png)
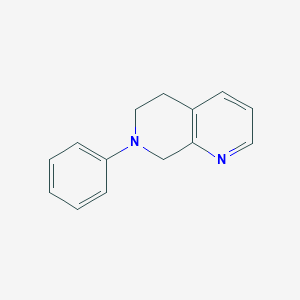
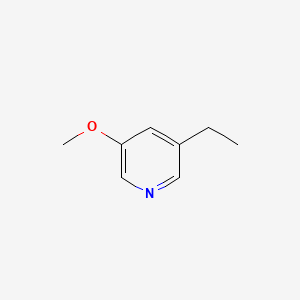
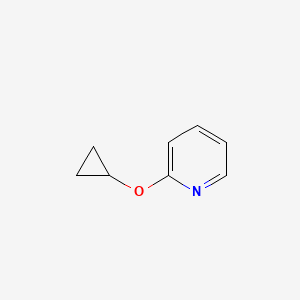
![1-(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B13670400.png)
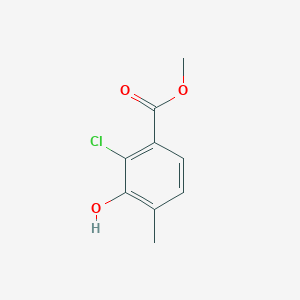
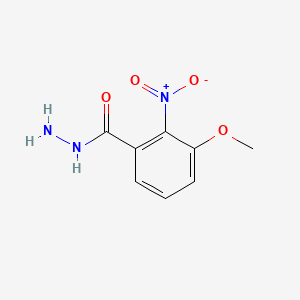
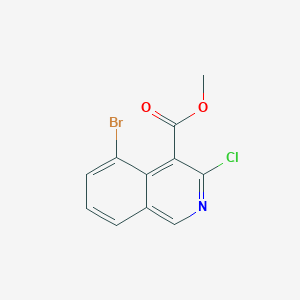

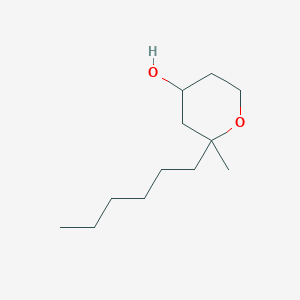
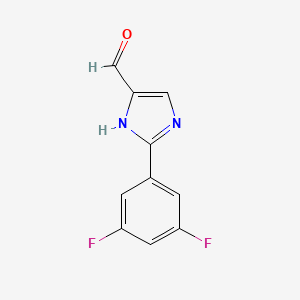
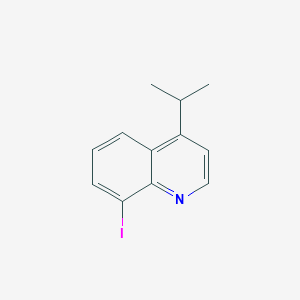
![6-Oxa-2-thiaspiro[4.5]decane-9-carbaldehyde](/img/structure/B13670462.png)
